Cas no 2227833-27-2 ((2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine)

(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine is a chiral amine compound featuring an imidazole moiety, which confers unique chemical and biological properties. Its stereospecific (R)-configuration ensures precise interactions in enantioselective synthesis or receptor binding applications. The ethyl-substituted imidazole ring enhances stability and modulates electronic characteristics, making it valuable in pharmaceutical research, particularly for targeting imidazole-recognizing enzymes or receptors. The butan-2-amine linker provides flexibility for further functionalization while maintaining structural integrity. This compound is suited for use as a building block in medicinal chemistry, offering potential applications in drug discovery and development. High purity and well-defined stereochemistry are critical advantages for researchers requiring reproducible results in synthetic or biochemical studies.
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine structure
2227833-27-2 structure
Product Name:(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine
CAS No:2227833-27-2
MF:C9H17N3
MW:167.251381635666
CID:6547419
PubChem ID:165655311
Update Time:2025-06-12

(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine
    • EN300-1777661
    • 2227833-27-2
    • Inchi: 1S/C9H17N3/c1-3-12-7-6-11-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3/t8-/m1/s1
    • InChI Key: VFPMAPOVEQLYNY-MRVPVSSYSA-N
    • SMILES: N1(C=CN=C1CC[C@@H](C)N)CC

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.8Ų

(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Pricemore >>

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(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Related Literature

Additional information on (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine

Introduction to (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine (CAS No. 2227833-27-2)

(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine (CAS No. 2227833-27-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory effects.

The chiral center at the C2 position of the butane chain imparts enantiomeric specificity to the molecule, which can be crucial for its biological activity. The 1-ethyl-1H-imidazol-2-yl substituent further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets in specific ways.

Recent studies have explored the potential of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine in various therapeutic areas. One notable area of research is its application as a neuroprotective agent. Preclinical studies have shown that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress.

In addition to its neuroprotective properties, (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which supports its development as an orally administered drug. Additionally, its low toxicity and high selectivity for target receptors make it an attractive candidate for clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine in various therapeutic indications. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.

The synthesis of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. The use of chiral catalysts and enantioselective reagents ensures high enantiomeric purity, which is essential for its biological activity. The synthetic route has been optimized to improve yield and reduce costs, making large-scale production feasible.

In conclusion, (2R)-4-(1-ethyl-1H-imidazol-2-y l)butan - 2 - amine (CAS No. 2 2 7833 - 0 - 7) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting area of research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing treatments for various diseases.

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